molecular formula C9H11N3O3 B2915784 1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1421452-95-0

1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2915784
CAS No.: 1421452-95-0
M. Wt: 209.205
InChI Key: YLULDSVRJAEQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: The following is a speculative description based on the structure of the compound and the common research applications of its molecular components. Specific biological activity, research value, and mechanism of action for this exact entity have not been established and require empirical validation. 1-Acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide is a synthetically engineered small molecule designed for chemical biology and drug discovery research. Its structure incorporates two privileged pharmacophores in medicinal chemistry: an azetidine ring and a 1,2-oxazole heterocycle, linked by a carboxamide bridge. The azetidine, a strained four-membered nitrogen heterocycle, is increasingly valued in lead optimization for its ability to improve key properties such as metabolic stability, solubility, and lipophilicity in drug candidates. The 1,2-oxazole ring is a versatile scaffold frequently found in compounds with a broad spectrum of biological activities. Research into analogous heterocyclic carboxamides has shown their potential as inhibitors for various enzymes, including kinases and cholinesterases , and as core structures in anti-infective and anti-inflammatory agents . The primary research value of this compound lies in its potential as a building block for constructing more complex chemical libraries or as a starting point for investigating new biological targets. Its mechanism of action is undefined and would be entirely dependent on the specific protein or pathway it is screened against. Researchers might explore its utility in high-throughput screening campaigns to identify novel hits for diseases where heterocyclic compounds have shown historical success. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

1-acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6(13)12-4-7(5-12)9(14)10-8-2-3-15-11-8/h2-3,7H,4-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULDSVRJAEQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include molecules with variations in the heterocyclic rings or substituents. Key examples:

Compound Name Core Structure Key Substituents Potential Applications
1-Acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide Azetidine Acetyl, oxazole-linked carboxamide Drug discovery (hypothetical)
1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine (Tizanidine-related compound B) Imidazoline Acetyl, benzothiadiazole Synthetic intermediate
N-(Thiazol-2-yl)azetidine-3-carboxamide Azetidine Thiazole-linked carboxamide Antimicrobial research

Key Differences :

  • Azetidine vs.
  • Oxazole vs. Benzothiadiazole : The oxazole group is smaller and less electron-deficient than the fused benzothiadiazole ring in compound B, which may alter solubility and binding interactions. Benzothiadiazole derivatives often exhibit stronger π-π stacking but poorer bioavailability due to increased molecular weight and hydrophobicity .
  • Thiazole vs.
Physicochemical and Electronic Properties
  • Polarity : The oxazole moiety enhances polarity compared to benzothiadiazole, suggesting better aqueous solubility.
  • Ring Strain : Azetidine’s strain may lead to higher susceptibility to ring-opening reactions under acidic or nucleophilic conditions compared to imidazoline or pyrrolidine analogues.
  • Electron Density : Oxazole’s electron-rich aromatic system contrasts with benzothiadiazole’s electron-deficient nature, affecting binding to biological targets (e.g., oxazole may favor hydrogen-bond acceptors, while benzothiadiazole engages in charge-transfer interactions).

Biological Activity

1-Acetyl-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8N2O3\text{C}_8\text{H}_8\text{N}_2\text{O}_3

This compound features an azetidine ring fused with an oxazole moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit notable antimicrobial properties. In particular, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains. A study highlighted the bactericidal effects of oxazole derivatives against Staphylococcus species, suggesting that the presence of the oxazole group enhances antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as L929 and A549 revealed that certain derivatives exhibit low cytotoxic effects at therapeutic concentrations. For instance, compounds with acetyl groups showed increased cell viability compared to controls, indicating a favorable safety profile . Table 1 summarizes the cytotoxicity results for related compounds:

CompoundConcentration (µM)Cell LineViability (%)
Compound 2412L929>100
Compound 25100L929Toxic
Compound 2950A549>100

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific bacterial enzymes or interference with cellular processes essential for microbial survival. It is hypothesized that the oxazole moiety plays a critical role in binding to target sites within microbial cells .

Case Study: Antiparasitic Activity

A patent describes the use of isoxazoline derivatives, including those structurally related to this compound, as antiparasitic agents. The study outlined their effectiveness against various parasites, suggesting potential applications in veterinary medicine .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the azetidine and oxazole components can significantly influence biological activity. For example, varying substituents on the oxazole ring can enhance antimicrobial potency while reducing cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.